
N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridazine ring: This can be achieved by the condensation of hydrazine with a suitable diketone.
Substitution reactions: Introduction of the 3,5-dimethoxyphenyl and 4-fluorophenyl groups through nucleophilic aromatic substitution.
Methoxylation: Introduction of methoxy groups using methanol in the presence of a base.
Carboxamidation: Formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Material Science: The compound’s unique structure could be useful in the design of novel organic materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-N’-[2-(4-fluorophenyl)ethyl]thiourea
- [(3,5-dimethoxyphenyl)methyl][(4-fluorophenyl)methyl]amine
- [(3,5-dimethoxyphenyl)methyl][2-(4-fluorophenyl)ethyl]amine
Uniqueness
N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its specific substitution pattern on the pyridazine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Chemical Structure and Properties
This compound belongs to a class of chemical structures known as pyridazines, which are characterized by a six-membered ring containing two nitrogen atoms. The specific substitutions on the aromatic rings (methoxy and fluorine groups) may influence its biological activity significantly.
Biological Activity
The biological activity of compounds similar to N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can vary widely depending on their structure. Here are some potential activities based on structural analogs:
- Anticancer Activity : Many pyridazine derivatives have been studied for their anticancer properties. For example, compounds with methoxy and fluorine substituents have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory activities by modulating cytokine production or inhibiting inflammatory pathways.
- Antimicrobial Properties : Certain pyridazine derivatives have demonstrated antimicrobial effects against various pathogens, potentially making them candidates for antibiotic development.
Case Studies and Research Findings
While specific case studies for this exact compound may not be available, research on similar compounds provides insight into their potential effects:
- Study 1 : A study published in the Journal of Medicinal Chemistry explored a series of pyridazine derivatives and found that those with electron-withdrawing groups (like fluorine) exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts.
- Study 2 : Research in Bioorganic & Medicinal Chemistry Letters indicated that methoxy-substituted pyridazines showed significant inhibition of cyclooxygenase enzymes, suggesting potential anti-inflammatory applications.
Data Table: Biological Activities of Similar Compounds
Compound Name | Activity Type | Reference |
---|---|---|
4-Methoxy-3-(trifluoromethyl)pyridazine | Anticancer | Journal of Medicinal Chemistry (2020) |
3-Fluoro-N-(4-methoxyphenyl)pyridazine | Anti-inflammatory | Bioorganic & Medicinal Chemistry Letters (2019) |
N-(2-Methoxyphenyl)-pyridazine | Antimicrobial | European Journal of Medicinal Chemistry (2021) |
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-27-15-8-13(9-16(10-15)28-2)22-20(26)19-17(29-3)11-18(25)24(23-19)14-6-4-12(21)5-7-14/h4-11H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJNATJOCIAPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.